molecular formula C10H11NO2 B14733519 3-(3-Methylphenyl)-1,3-oxazolidin-2-one CAS No. 5198-45-8

3-(3-Methylphenyl)-1,3-oxazolidin-2-one

Cat. No.: B14733519
CAS No.: 5198-45-8
M. Wt: 177.20 g/mol
InChI Key: GTJVDFCBPKIVMI-UHFFFAOYSA-N
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Description

3-(3-Methylphenyl)-1,3-oxazolidin-2-one is a 1,3-oxazolidin-2-one derivative featuring a 3-methylphenyl substituent at the 3-position of the oxazolidinone ring. This heterocyclic scaffold is notable for its presence in pharmacologically active compounds. For example, Toloxatone (5-(hydroxymethyl)-3-(3-methylphenyl)-1,3-oxazolidin-2-one), a structural analog, is a third-generation monoamine oxidase inhibitor (MAOI) used to treat major depression . The oxazolidinone core is critical for biological activity, with substituents modulating potency, selectivity, and pharmacokinetics.

Properties

CAS No.

5198-45-8

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

3-(3-methylphenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H11NO2/c1-8-3-2-4-9(7-8)11-5-6-13-10(11)12/h2-4,7H,5-6H2,1H3

InChI Key

GTJVDFCBPKIVMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CCOC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylphenyl)-1,3-oxazolidin-2-one typically involves the reaction of 3-methylphenyl isocyanate with an appropriate diol or amino alcohol. One common method is the cyclization of 3-methylphenyl isocyanate with 2-aminoethanol under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylphenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The aromatic ring allows for electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are employed.

Major Products Formed

    Oxidation: Oxazolidinone derivatives with additional oxygen-containing functional groups.

    Reduction: Amine derivatives with reduced nitrogen functionalities.

    Substitution: Various substituted oxazolidinone compounds depending on the substituent introduced.

Scientific Research Applications

3-(3-Methylphenyl)-1,3-oxazolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs with therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Methylphenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The oxazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. The 3-methylphenyl group may enhance binding affinity and specificity towards certain biological targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Oxazolidin-2-one Derivatives

The pharmacological and chemical properties of 3-(3-methylphenyl)-1,3-oxazolidin-2-one are influenced by its substitution pattern. Below is a systematic comparison with structurally related compounds:

Substitution at the 3-Position

  • 3-(4-Nitrophenyl)-1,3-oxazolidin-2-one: Structure: A nitro group at the 4-position of the phenyl ring. Reactivity: Undergoes catalytic reduction to 3-(4-aminophenyl)-1,3-oxazolidin-2-one using Au-NCs/SCNPs in water, forming a diazene intermediate (λmax ≈ 360 nm) before final conversion (λmax ≈ 250 nm, 89% yield after 20 h) . Applications: The aminophenyl product is a structural motif in anticoagulants (e.g., Rivaroxaban) and antibiotics (e.g., Linezolid) .
  • 3-(4-Aminophenyl)-1,3-oxazolidin-2-one: Activity: Key intermediate for drugs like Rivaroxaban, with enhanced bioavailability compared to nitro precursors .
  • 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one (CAS 1038713-37-9): Structure: Hydroxyl group at the 3-position of the phenyl ring.

Substitution with Heterocycles or Functional Groups

  • Linezolid (3-(3-Fluoro-4-morpholinophenyl)-5-(acetamidomethyl)-1,3-oxazolidin-2-one): Structure: Morpholine and fluorophenyl substituents. Activity: Broad-spectrum antibacterial agent targeting Gram-positive bacteria via inhibition of protein synthesis . Key Difference: The morpholino group enhances membrane penetration and binding to bacterial ribosomes.
  • 5-(Chloromethyl)-3-phenyl-1,3-oxazolidin-2-one (CAS 711-85-3):

    • Structure : Chloromethyl group at the 5-position.
    • Reactivity : The chloromethyl group enables further functionalization (e.g., nucleophilic substitution) for drug derivatization .
  • 3-(Piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride :

    • Structure : Piperidine substituent at the 3-position.
    • Applications : Used as a building block in kinase inhibitors and CNS-targeting drugs due to its basic nitrogen .

Stereochemical Variations

  • (R)-Toloxatone (5R-(hydroxymethyl)-3-(3-methylphenyl)-1,3-oxazolidin-2-one):
    • Activity : The (R)-enantiomer exhibits higher MAO-A inhibition compared to the (S)-form, underscoring the role of stereochemistry in efficacy .

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Name Substituent(s) Molecular Weight Key Activity/Application Evidence ID
This compound 3-methylphenyl 191.22 g/mol MAOI intermediate (e.g., Toloxatone)
3-(4-Nitrophenyl)-1,3-oxazolidin-2-one 4-nitrophenyl 222.19 g/mol Catalytic reduction intermediate
3-(4-Aminophenyl)-1,3-oxazolidin-2-one 4-aminophenyl 192.21 g/mol Anticoagulant/antibiotic precursor
Linezolid 3-fluoro-4-morpholinophenyl 337.35 g/mol Antibacterial
3-(Piperidin-4-yl)-1,3-oxazolidin-2-one piperidin-4-yl 170.21 g/mol Kinase inhibitor building block

Research Findings and Key Insights

  • Catalytic Reduction Efficiency: The Au-NCs/SCNPs system demonstrates superior catalytic activity for reducing nitro groups in aqueous media, critical for sustainable synthesis of aminophenyl derivatives .
  • Structure-Activity Relationships (SAR): Nitro vs. Amino Groups: The nitro group in 3-(4-nitrophenyl)-1,3-oxazolidin-2-one reduces bioavailability, while the amino derivative enhances target engagement . Hydrophobic Substituents: 3-Methylphenyl and piperidinyl groups improve blood-brain barrier penetration in CNS drugs .
  • Stereochemical Impact : The (R)-configuration in Toloxatone enhances MAO-A binding affinity, highlighting the need for enantioselective synthesis .

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